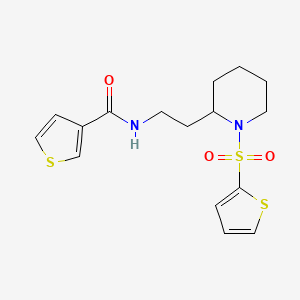

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a piperidine ring substituted with a thiophene sulfonyl group and linked via an ethyl chain to a thiophene-3-carboxamide moiety. This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting neurological disorders. The sulfonyl group enhances solubility and binding affinity, while the thiophene rings contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S3/c19-16(13-7-11-22-12-13)17-8-6-14-4-1-2-9-18(14)24(20,21)15-5-3-10-23-15/h3,5,7,10-12,14H,1-2,4,6,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDYZVPUTLCPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=CSC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Thiophene Ring: Thiophene derivatives can be synthesized via condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.

Sulfonylation: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various substituted piperidines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites in biological molecules, while the piperidine ring can enhance binding affinity to receptors or enzymes. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on synthesis, structural features, and biological activity.

Structural Analogues

Key Structural Differences

- Sulfonyl vs. Oxime/Cyclopropylamino Groups: The target compound’s thiophene sulfonyl group distinguishes it from compounds, which feature cyclopropylamino-oxime substituents. The sulfonyl group may enhance solubility and target binding compared to the oxime’s hydrogen-bonding capacity.

- Carboxamide Position : The target’s thiophene-3-carboxamide differs from the thiophene-2-carboxamide in , which alters dihedral angles (13.5° vs. 8.5°) and intermolecular interactions.

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to adamantyl or nitro-substituted analogs.

Biological Activity

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a thiophenesulfonyl moiety and a piperidine ring, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Thiophenesulfonyl group : Enhances solubility and potential interactions with biological targets.

- Carboxamide functionality : May participate in hydrogen bonding and contribute to the compound's biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.

Biological Activity

Research has indicated several key areas where this compound exhibits biological activity:

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria. For instance, it has been reported to possess significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus spp. | 62.5 - 125 | Bactericidal |

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity against species such as Candida albicans. The inhibition rates observed suggest that it may be effective in treating fungal infections, although further studies are needed to quantify its efficacy compared to standard antifungal agents .

Antibiofilm Activity

The compound has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant in clinical settings where biofilm formation contributes to persistent infections. The minimum biofilm inhibitory concentration (MBIC) values indicate that it can effectively disrupt biofilm integrity .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties:

- Study on Derivatives : Researchers synthesized several analogs with modifications on the piperidine ring and thiophene moiety. These modifications were aimed at improving potency and selectivity against specific bacterial strains.

- Combination Therapy Studies : Investigations into the use of this compound in combination with other antibiotics revealed synergistic effects against resistant bacterial strains, which could lead to new treatment protocols for multidrug-resistant infections .

Q & A

Q. What are the recommended characterization techniques for confirming the structure of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-3-carboxamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) are essential. For example, ¹H NMR can confirm the integration of protons in the piperidine and thiophene moieties, while HRMS validates the molecular weight. IR spectroscopy identifies functional groups like sulfonyl (-SO₂) and carboxamide (-CONH) .

Q. What synthetic routes are commonly employed for thiophene-carboxamide derivatives with piperidine sulfonyl groups?

Multi-step synthesis typically involves nucleophilic substitution (e.g., sulfonylation of piperidine) followed by carboxamide coupling. For instance, coupling thiophene-3-carboxylic acid derivatives with a piperidine-sulfonyl intermediate using reagents like HATU or EDCI in DMF or acetonitrile under reflux conditions .

Q. What bioassays are suitable for evaluating biological activity in neurodegenerative models?

The Thioflavin T fluorescence assay detects inhibition of tau protein aggregation, while the filter trap assay quantifies fibril formation. Both assays involve incubating the compound with tau and heparin, followed by fluorescence or filtration-based detection .

Q. How is solubility optimized for in vitro testing of this compound?

Solubility can be enhanced using co-solvents like DMSO or cyclodextrin inclusion complexes. Adjusting pH (e.g., using phosphate buffers) or derivatizing polar groups (e.g., adding hydroxyl or amine substituents) may also improve aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Critical parameters include solvent choice (e.g., DMF for solubility vs. acetonitrile for faster kinetics), temperature (40–80°C for controlled reactivity), and catalyst loading (e.g., 1.2 equivalents of coupling agents). Reaction progress should be monitored via TLC or HPLC to minimize side products .

Q. How should discrepancies between Thioflavin T and filter trap assay results be resolved?

Discrepancies may arise from differences in detection mechanisms (fluorescence vs. physical trapping). Validate results using orthogonal methods like transmission electron microscopy (TEM) for fibril visualization or surface plasmon resonance (SPR) for binding kinetics. Replicate assays under standardized buffer conditions .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

Introduce lipophilic groups (e.g., methyl or fluorine substituents) to increase logP values while maintaining molecular weight <500 Da. Reducing hydrogen-bond donors (e.g., replacing -OH with -OCH₃) can also improve BBB permeability, as seen in analogs with fluorophenyl groups .

Q. How can conflicting in vitro and in vivo pharmacokinetic data be reconciled?

In vitro-in vivo correlation (IVIVC) requires accounting for metabolic stability (e.g., liver microsome assays) and protein binding. Use PBPK modeling to adjust for factors like plasma protein binding and tissue distribution observed in rodent studies .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Perform kinome-wide selectivity screening (e.g., using KINOMEscan) to identify promiscuous binding. Modify the piperidine or thiophene moieties to reduce affinity for non-target kinases, guided by molecular docking simulations .

Q. How is the mechanism of tau aggregation inhibition elucidated at the molecular level?

Employ biophysical techniques like isothermal titration calorimetry (ITC) to measure binding affinity and X-ray crystallography or cryo-EM to resolve compound-tau interactions. Compare structural data with known inhibitors (e.g., methylthioninium chloride) .

Methodological Notes

- Synthesis Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (use inert atmosphere) or residual solvents (lyophilize under vacuum) .

- Data Contradictions : Always cross-validate biological activity with at least two assays (e.g., Thioflavin T + TEM) and use statistical tools like Bland-Altman plots to assess agreement .

- Ethical Compliance : Adhere to institutional guidelines for handling psychoactive derivatives, as some analogs may fall under controlled substance regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.